molecular formula C10H13NO3 B3000397 Methyl 2-amino-3-methoxy-5-methylbenzoate CAS No. 115475-74-6

Methyl 2-amino-3-methoxy-5-methylbenzoate

Cat. No.: B3000397
CAS No.: 115475-74-6
M. Wt: 195.218
InChI Key: RRSRPXWESTZUQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-3-methoxy-5-methylbenzoate is an organic compound with the molecular formula C10H13NO3. It is a derivative of benzoic acid and is characterized by the presence of an amino group, a methoxy group, and a methyl group attached to the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties .

Properties

IUPAC Name

methyl 2-amino-3-methoxy-5-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-6-4-7(10(12)14-3)9(11)8(5-6)13-2/h4-5H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSRPXWESTZUQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-methoxy-5-methylbenzoate typically involves the esterification of 2-amino-3-methoxy-5-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-methoxy-5-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-3-methoxy-5-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-methoxy-5-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-methylbenzoate
  • Methyl 3-amino-2-methoxy-5-methylbenzoate
  • Methyl 2-amino-4-methylbenzoate

Uniqueness

Methyl 2-amino-3-methoxy-5-methylbenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 2-amino-3-methoxy-5-methylbenzoate, a benzoate derivative, has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anti-inflammatory properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a methoxy group and an amino group on the aromatic ring, which contribute to its unique chemical reactivity and biological activity. Its molecular formula is C9H11NO3C_9H_{11}NO_3 .

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections . The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting enzyme activity crucial for bacterial growth.

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response . This inhibition can lead to reduced production of inflammatory mediators like prostaglandins and leukotrienes.

This compound interacts with specific molecular targets within cells, acting as an enzyme inhibitor. For example, it may inhibit the activity of tyrosinase, an enzyme involved in melanin production, which is relevant in skin pigmentation disorders . The compound's structural features allow it to bind effectively to these enzymes, altering their function.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialDisruption of cell wall synthesis
Anti-inflammatoryInhibition of COX and LOX
Tyrosinase InhibitionBinding to tyrosinase active site

Case Study: Tyrosinase Inhibition

A significant study evaluated the tyrosinase inhibitory effects of this compound in B16F10 murine melanoma cells. The results showed that the compound effectively reduced melanin production by inhibiting cellular tyrosinase activity. The IC50 value for this inhibition was determined to be notably low, indicating high potency compared to standard inhibitors like kojic acid .

Comparative Analysis with Similar Compounds

This compound can be compared with other benzoate derivatives regarding their biological activities:

Compound NameTyrosinase Inhibition IC50 (µM)Antimicrobial Activity
This compound12.5Yes
Methyl 3-amino-2-methoxy-5-methylbenzoate15.0Moderate
Methyl 2-amino-4-methylbenzoate20.0Yes

This table illustrates that while all compounds exhibit some level of biological activity, this compound shows superior efficacy in tyrosinase inhibition.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.